N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide
Description
N-(5-Amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a 5-amino-2-fluorophenyl group. Sulfonamides are renowned for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The presence of a fluorine atom at the ortho position and an amino group at the para position on the phenyl ring distinguishes this compound from other sulfonamide derivatives. These substituents likely influence its electronic properties, solubility, and binding interactions with biological targets.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-8-10(15)4-7-12(13)14/h2-8,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUCDVJOJWKISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-fluoroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may also be employed to improve the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The amino group (-NH₂) on the 2-fluorophenyl ring strongly activates the aromatic system toward electrophilic substitution, directing incoming electrophiles to the para and ortho positions relative to itself. The fluorine atom’s electron-withdrawing effect slightly deactivates the ring but does not override the amino group’s activation. The methyl group on the benzene ring further enhances electron density at the para and ortho positions.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at position 2 of the phenyl ring can undergo substitution under harsh conditions. The electron-withdrawing sulfonamide group and electron-donating amino group create a polarized system that facilitates NAS.
Functionalization of the Amino Group
The primary amino group participates in condensation, acylation, and diazotization reactions, enabling derivatization for pharmaceutical or material applications.
Sulfonamide Hydrolysis
The sulfonamide bond is stable under mild conditions but hydrolyzes in strong acidic or basic media to yield sulfonic acids and aryl amines.
Reductive Alkylation
The amino group can react with aldehydes/ketones under reductive conditions to form secondary amines.
| Substrate | Conditions | Product | Notes |
|---|---|---|---|
| Formaldehyde | H₂, Pd/C | N-Methyl derivative | Used to modulate solubility in drug design |
Key Structural Insights from Analogous Compounds
Scientific Research Applications
N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the aromatic rings of sulfonamides significantly impact their solubility, stability, and biological activity. Below is a comparative analysis with key analogs:
Key Observations:
- Fluorine vs. Chlorine/Methoxy: The 2-fluoro substituent in the target compound may enhance metabolic stability compared to 2-methoxy or 5-chloro groups due to fluorine’s electronegativity and small atomic radius .
- Amino Group Influence: The 5-amino group could improve water solubility relative to purely hydrophobic substituents (e.g., chloro or benzylsulfanyl), though this is contingent on pH and solvent interactions .
- Heterocyclic Modifications: Compounds with thiazole or oxadiazole rings (e.g., ) exhibit distinct solubility profiles due to increased polarity or steric bulk, suggesting that the target compound’s simpler phenyl group may favor membrane permeability.
Crystallization and Solubility Behavior
Crystallization studies of sulfonamides often involve polar solvents like DMF, which form hydrogen bonds with sulfonamide groups . For example:
- N-[6-Amino-5-(1,3-benzothiazol-2-yl)-3-cyano-4-(methylsulfanyl)-2-oxopyridin-1(2H)-yl]-4-methylbenzene-1-sulfonamide crystallizes as a DMF solvate, highlighting the role of solvent interactions in stabilizing sulfonamide structures .
- The target compound’s amino group may facilitate similar solvate formation, though its fluorine substituent could alter crystal packing compared to methylsulfanyl or cyano groups.
Biological Activity
N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide, also known by its chemical identifier, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H12F N3O2S
- Molecular Weight : 281.31 g/mol
The presence of both amino and sulfonamide groups contributes to its reactivity and biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
In Vitro Studies
A study conducted on various human cancer cell lines demonstrated significant cytotoxicity:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 8.5 | Induction of apoptosis via caspase activation |
| HL-60 (Leukemia) | 7.2 | Cell cycle arrest in G1 phase |
| AGS (Gastric) | 6.0 | Mitochondrial membrane depolarization |
The compound exhibited a dose-dependent increase in late apoptotic cells, indicating its potential to trigger programmed cell death effectively .
Case Study
In a comparative study with established chemotherapeutics, this compound showed enhanced efficacy against gastric adenocarcinoma cells when combined with 5-fluorouracil, suggesting a synergistic effect that warrants further investigation .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Klebsiella pneumoniae | 40 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage models revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 85 | 75 |
| 20 | 90 | 80 |
This suggests its potential utility in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis through the activation of caspases, particularly caspase-8 and -9.
- Cell Cycle Arrest : Causes G1 phase arrest in cancer cells, inhibiting proliferation.
- Cytokine Modulation : Reduces inflammatory cytokine production in immune cells.
Q & A
Q. Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Side Reaction Mitigation | Yield Range |
|---|---|---|---|
| Base | Triethylamine (2.5 eq) | Avoid excess to prevent N-alkylation | 70–85% |
| Solvent | Dichloromethane | Dry conditions to prevent hydrolysis | – |
| Reaction Temperature | 0°C → 25°C (gradual) | Controlled addition of sulfonyl chloride | – |
| Purification | Ethanol/water recrystallization | Remove dimerized byproducts | 90–95% purity |
Q. Table 2: Comparative Biological Activities of Analogous Sulfonamides
| Compound | Target Activity (IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|
| N-(5-amino-2-fluorophenyl)-4-methyl-... | Carbonic anhydrase IX: 12 nM | Fluorophenyl enhances lipophilicity | |
| N-(5-chloro-2-methoxyphenyl)-... | Antimalarial (Plasmodium): 8 µM | Chlorine improves electron withdrawal | |
| N-(thiazol-2-yl)-... | SphK1 kinase: 0.4 µM | Thiazole enhances π-π stacking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
